molecular formula C13H16FNO B7516386 N-cyclopentyl-3-fluoro-N-methylbenzamide

N-cyclopentyl-3-fluoro-N-methylbenzamide

Cat. No. B7516386
M. Wt: 221.27 g/mol
InChI Key: WTNDMEWTIYCUMZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-fluoro-N-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-cyclopentyl-3-fluoro-N-methylbenzamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclopentyl-3-fluoro-N-methylbenzamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to increase brain GABA levels in a dose-dependent manner. This increase in GABA levels has been shown to have anticonvulsant and anxiolytic effects in animal models. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. The biochemical and physiological effects of N-cyclopentyl-3-fluoro-N-methylbenzamide have been extensively studied and have shown promising results for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-3-fluoro-N-methylbenzamide in lab experiments is its high selectivity for GABA-AT. This allows for specific targeting of GABA-AT and avoids off-target effects. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to have a good safety profile in preclinical studies. However, one limitation of using N-cyclopentyl-3-fluoro-N-methylbenzamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic effects.

Future Directions

There are several future directions for research on N-cyclopentyl-3-fluoro-N-methylbenzamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy. Preclinical studies have shown promising results for its anticonvulsant effects, and further studies are needed to evaluate its efficacy in clinical trials. Another area of interest is its potential as a treatment for addiction. N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to evaluate its efficacy in clinical trials. Finally, there is a need for further studies to evaluate the safety and efficacy of N-cyclopentyl-3-fluoro-N-methylbenzamide in humans, including pharmacokinetic and pharmacodynamic studies.

Synthesis Methods

N-cyclopentyl-3-fluoro-N-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis method has been optimized to produce high yields of pure N-cyclopentyl-3-fluoro-N-methylbenzamide.

Scientific Research Applications

N-cyclopentyl-3-fluoro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-cyclopentyl-3-fluoro-N-methylbenzamide can effectively increase brain GABA levels, leading to anticonvulsant and anxiolytic effects. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclopentyl-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15(12-7-2-3-8-12)13(16)10-5-4-6-11(14)9-10/h4-6,9,12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNDMEWTIYCUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-fluoro-N-methylbenzamide

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